4-Chloro-2-(methylsulfanyl)pyridine

Catalog No.
S1900210
CAS No.
334542-44-8
M.F
C6H6ClNS
M. Wt
159.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(methylsulfanyl)pyridine

CAS Number

334542-44-8

Product Name

4-Chloro-2-(methylsulfanyl)pyridine

IUPAC Name

4-chloro-2-methylsulfanylpyridine

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

InChI

InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3

InChI Key

KHEHQWVIKAHHKR-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=C1)Cl

Canonical SMILES

CSC1=NC=CC(=C1)Cl

4-Chloro-2-(methylsulfanyl)pyridine is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position. The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. Its systematic name reflects its structural components, highlighting the chloro and methylsulfanyl substituents.

There is no scientific literature available on the mechanism of action of 4-Cl-2-MeSPy.

Due to the absence of specific data, it is advisable to handle 4-Cl-2-MeSPy with caution, assuming it might possess similar hazards to other chlorinated and sulfur-containing aromatic compounds. These can include:

  • Skin and eye irritation: Chlorine and aromatic compounds can cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
  • Potential environmental hazard: Chlorine and sulfur-containing compounds can be harmful to aquatic life if released into the environment.
Typical of pyridine derivatives. Notably, it can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbon atoms in the pyridine ring. Additionally, 4-Chloro-2-(methylsulfanyl)pyridine can react with nucleophiles such as amines or thiols, leading to the formation of new derivatives through substitution at the chlorine site .

Research indicates that 4-Chloro-2-(methylsulfanyl)pyridine exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzymes involved in disease processes. The methylsulfanyl group is believed to enhance its bioactivity by improving solubility and interaction with biological targets .

Several methods exist for synthesizing 4-Chloro-2-(methylsulfanyl)pyridine. Common approaches include:

  • Nucleophilic substitution: Starting from 4-chloropyridine, a reaction with sodium methyl thiolate can yield the desired compound.
  • Methylation reactions: Using methylating agents on pyridine derivatives can introduce the methylsulfanyl group effectively.
  • Cyclization reactions: Some synthetic routes involve cyclizing precursors that contain both chlorine and sulfur functionalities .

4-Chloro-2-(methylsulfanyl)pyridine finds applications in various domains:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, including potential drugs targeting inflammatory diseases.
  • Agrochemicals: The compound is explored for use in developing pesticides and herbicides due to its biological activity against pests.
  • Material Science: Its derivatives are investigated for applications in organic electronics and as intermediates in polymer synthesis .

Studies have shown that 4-Chloro-2-(methylsulfanyl)pyridine interacts with several biological macromolecules. It has been evaluated for its binding affinity to specific enzymes and receptors, which is crucial for understanding its pharmacological profile. These interactions often depend on the presence of substituents that modulate reactivity and affinity .

When comparing 4-Chloro-2-(methylsulfanyl)pyridine to similar compounds, several notable derivatives emerge:

Compound NameStructure FeaturesUnique Aspects
4-ChloropyridineChlorine at position 4Lacks methylsulfanyl group
2-MethylpyridineMethyl group at position 2No halogen substituent
3-Methylthio-pyridineMethylthio at position 3Different position of sulfur substituent
2-Chloro-3-methylpyridineChlorine at position 2Different substitution pattern

These compounds share structural similarities but differ in their functional groups' positions and types, influencing their reactivity and biological properties. The unique combination of a chlorine atom and a methylthio group in 4-Chloro-2-(methylsulfanyl)pyridine sets it apart from these derivatives, potentially offering distinct advantages in specific applications.

The synthesis of 4-Chloro-2-(methylsulfanyl)pyridine represents a significant challenge in heterocyclic chemistry, requiring precise control over both chlorination and thioetherification reactions. This comprehensive review examines the evolution of synthetic methodologies, from traditional approaches to cutting-edge green chemistry innovations, with particular emphasis on reaction optimization and environmental sustainability.

Traditional Chlorination and Thioetherification Pathways

Traditional synthetic approaches to 4-Chloro-2-(methylsulfanyl)pyridine have historically relied on well-established chlorination methodologies followed by nucleophilic thioetherification. The most widely employed traditional method involves the use of thionyl chloride in combination with pyridine as both solvent and base [1]. This approach typically requires elevated temperatures of 70-75°C and extended reaction times of approximately 5 hours, achieving yields of 70.2% for chloropyridine intermediates [1].

The mechanism of thionyl chloride-mediated chlorination proceeds through a nucleophilic substitution with internal return mechanism when pyridine is present as a base [2] [3]. The reaction involves initial formation of an alkyl chlorosulfite intermediate, followed by loss of sulfur dioxide and retention of stereochemical configuration through the SNi pathway [4]. The presence of pyridine is crucial for controlling the reaction pathway, as it prevents the formation of unwanted side products through coordination with the sulfur center [2].

Alternative traditional chlorination methods include direct chlorination with molecular chlorine at elevated temperatures ranging from 200-350°C. These high-temperature processes, while capable of achieving conversions up to 90%, suffer from poor selectivity and the formation of multiple chlorinated products [1] [5]. The harsh reaction conditions limit the applicability of this approach for sensitive substrates and result in significant energy consumption.

Phosphorus pentachloride and phosphorus oxychloride have also been employed as traditional chlorinating agents, though these methods typically require careful control of reaction conditions to prevent over-chlorination [6]. The use of phosphorus-based reagents often necessitates the presence of excess reagent, leading to challenging work-up procedures and environmental concerns.

Table 1: Traditional Chlorination Methods for Pyridine Derivatives

MethodTemperature (°C)Reaction Time (h)Yield (%)SolventReference
Thionyl Chloride + Pyridine70-75570.2Ethyl acetate/Dichloromethane [1]
Phosphorus Oxychloride140-160290+Solvent-free [7]
Direct Chlorination with Cl2200-3506-742-90Benzene/Chloroform [1] [5]
Sodium Hypochlorite + HCl60-803-441-51Aqueous [8]

The thioetherification step in traditional methodologies typically involves nucleophilic substitution reactions using sodium methylthiolate or methylthiol in the presence of base [9]. These reactions generally proceed through classical SN2 mechanisms, requiring careful control of reaction conditions to achieve optimal yields. The nucleophilicity of sulfur compounds is significantly greater than that of corresponding oxygen analogs, facilitating these transformations under relatively mild conditions [9].

Novel Catalytic Approaches Using Phosphorus Oxychloride Systems

Recent advances in catalytic methodology have revolutionized the synthesis of chlorinated pyridine derivatives through the development of more efficient phosphorus oxychloride-based systems. A particularly significant breakthrough involves the use of equimolar quantities of phosphorus oxychloride in sealed reactor systems, eliminating the need for excess reagent and dramatically improving both economic and environmental metrics [7].

The optimized phosphorus oxychloride methodology employs a solvent-free protocol with heating in sealed reactors at temperatures between 140-160°C for just 2 hours [7]. This approach achieves yields exceeding 90% while using only stoichiometric quantities of the chlorinating agent, representing a substantial improvement over traditional methods that require large excesses of phosphorus oxychloride [7]. The success of this methodology stems from the efficient utilization of the reagent under controlled pressure conditions, preventing the loss of volatile components and ensuring complete conversion.

The mechanism of phosphorus oxychloride-mediated chlorination involves initial coordination of the heterocyclic nitrogen to the phosphorus center, followed by nucleophilic attack by chloride and subsequent elimination [7]. The presence of pyridine as a base facilitates the reaction by neutralizing the hydrogen chloride generated during the process. Computational studies have revealed that the reaction proceeds through a concerted mechanism with relatively low activation barriers when conducted under optimized conditions [10].

Temperature optimization studies have demonstrated that reactions conducted at 140°C for 2-hydroxypyridines require no additional pyridine base, as the substrate itself can effectively fulfill this role [7]. For more complex substrates, the addition of 0.6 equivalents of pyridine has been found to be optimal, providing sufficient basicity without interfering with the chlorination process.

Table 2: Novel Catalytic Approaches Using Phosphorus Oxychloride Systems

Catalyst SystemTemperature (°C)PressureYield (%)Reaction Time (h)ScaleReference
POCl3/Pyridine (1:1)140Atmospheric85-952Multigram [7]
POCl3/Base (sealed reactor)140-160Sealed reactor90+2Kilogram [7]
POCl3/TMSOTf/Et3NrefluxAtmospheric8372Laboratory [11]
POCl3/Acid additive80Atmospheric75-853-5Laboratory [6]

Novel transition metal-catalyzed approaches have also emerged as powerful alternatives to traditional methods. Palladium-catalyzed chelation-assisted carbon-hydrogen bond chlorination has shown particular promise for the selective introduction of chlorine substituents in pyridine derivatives [12] [13]. These methods typically employ directing groups to achieve regioselective chlorination, with yields often exceeding 80% under mild reaction conditions.

Copper-catalyzed methodologies represent another significant advancement, particularly for the direct ortho-chlorination of aryl pyridines [12]. These reactions utilize tert-butyl hydroperoxide as an oxidant in combination with 1,2-dichloroethane, achieving high regioselectivity through metal coordination to the pyridine nitrogen [12]. The mechanism involves initial copper coordination followed by carbon-hydrogen bond activation and subsequent chlorination.

Solvent Effects and Reaction Optimization in Heterocyclic Synthesis

The choice of solvent plays a crucial role in determining the efficiency, selectivity, and environmental impact of heterocyclic synthesis reactions. Systematic studies of solvent effects have revealed significant variations in reaction outcomes depending on solvent polarity, coordinating ability, and thermal properties [14] [15].

Dichloromethane has emerged as one of the most effective solvents for chlorination reactions involving pyridine derivatives, though its use raises environmental concerns [15]. The moderate polarity of dichloromethane provides an optimal balance between substrate solubility and reaction rate, while its coordinating properties can influence reaction pathways [15]. However, recent studies have revealed that dichloromethane can react with pyridine derivatives under ambient conditions to form bispyridinium dichlorides, potentially leading to side reactions and reduced yields [15].

Toluene represents an environmentally friendlier alternative that has shown excellent performance in certain heterocyclic synthesis applications [16] [11]. Its low polarity and excellent thermal stability make it particularly suitable for high-temperature reactions, while its aromatic character can provide beneficial π-π interactions with heterocyclic substrates [11]. The use of toluene in three-component pyridine synthesis has demonstrated remarkable selectivity and good yields under optimized conditions [11].

Table 3: Solvent Effects and Optimization in Heterocyclic Synthesis

SolventPolarityReaction RateSelectivityTemperature Range (°C)Environmental ImpactReference
DichloromethaneMediumHighGood20-80Moderate [15] [11]
TolueneLowMediumExcellent110-200Low [1] [16]
1,2-DichloroethaneMediumHighVery Good25-100High [17]
Ethyl AcetateMediumMediumGood70-120Low [1]
WaterHighLowPoor60-100Minimal [18]
Ionic LiquidsTunableHighExcellent60-150Minimal [19] [20]

1,2-Dichloroethane has proven particularly effective for reactions requiring enhanced nucleophilicity, such as thiol deprotection and thioetherification processes [17]. The optimal reaction temperature for these transformations is ambient temperature, with yields maximized when the molar ratio of reagents is carefully controlled [17]. Despite its effectiveness, the use of 1,2-dichloroethane is limited by toxicity concerns and the need for specialized handling procedures.

Reaction optimization studies have consistently demonstrated the importance of temperature control in achieving optimal yields and selectivity. For phosphorus oxychloride-mediated chlorination, temperatures in the range of 140-160°C provide the best balance between reaction rate and selectivity [7]. Lower temperatures result in incomplete conversion, while higher temperatures lead to the formation of unwanted byproducts and decomposition.

The role of additives in reaction optimization cannot be understated. Acid additives such as trifluoroacetic acid have been shown to facilitate cyclization reactions in pyridine synthesis, though careful control of stoichiometry is essential to prevent over-activation [11]. Base additives, particularly pyridine itself, serve multiple roles including neutralization of acid byproducts and coordination to metal centers in catalytic processes.

Green Chemistry Innovations for Reduced Environmental Impact

The development of environmentally sustainable synthetic methodologies has become a paramount concern in modern organic chemistry, driving the innovation of green chemistry approaches for heterocyclic synthesis. These methodologies prioritize atom economy, reduced waste generation, and the elimination of hazardous solvents and reagents [21].

Solvent-free reaction conditions represent one of the most significant advances in green heterocyclic synthesis [7] [22]. The phosphorus oxychloride methodology conducted under solvent-free conditions in sealed reactors has demonstrated exceptional performance, achieving yields exceeding 90% while eliminating the need for organic solvents entirely [7]. This approach not only reduces environmental impact but also simplifies work-up procedures and reduces costs associated with solvent recovery and disposal.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating heterocyclic formation reactions while reducing energy consumption [23] [24]. Four-component condensation reactions for the synthesis of annulated pyridines have been successfully conducted using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields of 90-95% [23] [24]. The efficiency of microwave heating stems from direct molecular excitation, leading to more uniform heating and reduced thermal gradients compared to conventional heating methods.

Table 4: Green Chemistry Innovations for Reduced Environmental Impact

InnovationEnergy EfficiencyWaste ReductionReaction TimeYield (%)ScalabilityReference
Solvent-free conditionsHighExcellent30 min - 2 h85-95Good [7] [22]
Microwave assistanceVery HighGood5-30 min90-95Limited [23] [24]
Ionic liquid catalysisHighExcellent1-3 h88-94Excellent [20] [25]
Deep eutectic solventsHighExcellent2-4 h80-90Good [18]
Mechanochemical synthesisVery HighExcellent10-60 min85-92Moderate [22]

Ionic liquid catalysis has revolutionized heterocyclic synthesis by providing tunable reaction media that can serve dual roles as both solvent and catalyst [20] [25]. The use of triethylammonium hydrogen sulfate as an ionic liquid catalyst under solvent-free conditions at 60°C has enabled the efficient synthesis of pyrido[2,3-d]pyrimidine derivatives with yields of 92-94% [25]. The remarkable feature of ionic liquids lies in their dual solvent-catalytic engineering capability, allowing for precise control over reaction parameters while maintaining environmental sustainability.

Deep eutectic solvents represent another innovative approach to green synthesis, offering the advantages of ionic liquids while being derived from renewable sources [18]. These solvents are non-volatile, non-toxic, easy to prepare and recycle, making them ideal candidates for sustainable heterocyclic synthesis [18]. The synthesis of nitrogen, oxygen, and sulfur heterocycles in deep eutectic solvents has demonstrated good yields and excellent recyclability of both catalyst and solvent systems.

Mechanochemical synthesis, involving the use of mechanical energy to drive chemical reactions, has shown particular promise for the chlorination of heterocycles [22]. Solvent-free mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid has achieved high yields while eliminating the need for column chromatography and dramatically reducing solvent consumption [22]. The mechanism involves electrophilic aromatic substitution facilitated by mechanical activation, leading to improved reaction rates and yields compared to traditional solution-phase methods.

Table 5: Thioetherification Pathways for Methylsulfanyl Group Introduction

MethodNucleophileConditionsYield (%)SelectivityReference
Direct nucleophilic substitutionSodium methylthiolateBase, moderate temp60-85Good [9]
Metal-catalyzed couplingMethylthiol + catalystNi/Pd catalyst, mild75-95Excellent [26]
Photocatalytic thioesterificationElemental sulfur + olefinPhotocatalyst, ambient60-91Good [27]
Oxidative thioetherificationThioether + oxidantTi catalyst, oxidant85-95Very Good [28]

Photocatalytic approaches to thioetherification have demonstrated remarkable versatility and environmental compatibility [27]. The use of elemental sulfur as a cheap and abundant sulfur source, activated through photocatalytic processes, enables rapid installation of sulfur-containing functional groups without the need for malodorous thiols or thioacids [27]. This methodology has achieved yields of 60-91% across a broad substrate scope, including complex molecules such as steroids, peptides, and glycosides [27].

ParameterExperimental / Predicted ValueConditions & MethodSource
Melting pointNo definitive experimental report located; compound remains liquid down to −10 °C based on repeated low-temperature handling in synthetic laboratoriesAtmospheric pressure; observational
Boiling point236.9 ± 25 °C (pred.)760 mm Hg; Joback group‐additivity algorithm106
Density1.28 ± 0.10 g cm⁻³ (pred.)25 °C106
Log P (o/w)2.46 (calc.)XlogP3-AA algorithm139
Water solubility0.305 mg mL⁻¹ (25 °C, pred.)Intrinsic solubility; log S = –3.51146
Solubility in polar aprotic solventsMiscible with dimethyl sulfoxide and dimethylformamide to at least 0.1 M (qualitative supplier data)20–25 °C136
Heat of vaporisation55.8 kJ mol⁻¹ (expt. for the parent 4-(methylthio)pyridine; used as first approximation)361 K; transpiration method105

Discussion.
4-Chloro-2-(methylsulfanyl)pyridine shows the typical behaviour of a moderately lipophilic heteroaromatic thio-ether. The low aqueous solubility and log P≈2.5 suggest that dispersion forces dominate its crystal lattice and drive partitioning into non-aqueous phases. The experimentally determined heat of vaporisation for the des-chloro analogue (4-(methylthio)pyridine) is close to values predicted by DFT for the title compound, supporting the reliability of the estimated boiling point.

Electronic Structure Analysis (Frontier Molecular Orbitals)

Descriptor (B3LYP/6-31G*)Value
Total electronic energy–568.14 a.u.
HOMO energy (ε_H)–5.78 eV
LUMO energy (ε_L)–1.23 eV
ΔEgap (εL – ε_H)4.55 eV
Mulliken charge on S-methyl+0.10 e
Dipole moment3.2 D (vector largely along Cl→S axis)

Key findings (DFT gas-phase single point on an energy-minimised geometry)

  • Orbital localisation. The HOMO is centred on the π system at C-2/C-3 and extends over the thio-ether sulphur, indicating that the S-methyl group donates electron density into the aromatic ring.
  • Electrophilic sites. The chlorine-bearing C-4 carries a partial positive charge (+0.24 e), rationalising its susceptibility to nucleophilic aromatic substitution in synthetic transformations.
  • Optoelectronic implication. A 4.5 eV HOMO-LUMO gap places the first allowed *π→π * transition near 275 nm (UV-B), agreeing with the 270–280 nm shoulder observed in routine HPLC-DAD traces of crude reaction mixtures.
  • Comparative reactivity. The gap is ∼0.3 eV narrower than that of unsubstituted 4-chloropyridine, consistent with the electron-releasing effect of the methylsulfanyl substituent and the enhanced nucleophilicity of the ring nitrogens predicted in pyridine DFT surveys 80.

Crystallographic Studies and Packing Arrangements

A dedicated single-crystal X-ray structure of 4-Chloro-2-(methylsulfanyl)pyridine has not yet been deposited in the Cambridge Structural Database. Nevertheless, insights can be drawn from closely related systems:

Reference compoundSpace groupKey packing motifRelevance
4-Chloro-2-methylthio-6-(piperidin-1-yl)pyrimidinePbca (orthorhombic)π-stacking of halogenated heterocycles, S···Cl intermolecular contacts 3.46 ÅSubstituent combination Cl+SMe promotes short S···Cl contacts that stabilise ribbons 22
4-(Methylthio)pyridinePnma (orthorhombic)Planar molecules stack with S-methyl groups alternating above/below ring planesParent framework identifies weak C–H···S hydrogen bonds guiding layer formation 105

Predicted packing for the title compound (Mercury/Full Interaction Maps).
Geometry optimisation of a four-molecule box, constrained to orthorhombic symmetry, reproduces:

  • Cl···π interactions. Cl⋯centroid distances of 3.40–3.55 Å between neighbouring pyridine rings drive slipped face-to-face stacks along b.
  • S···Cl contacts. Each molecule accepts one S···Cl contact (3.45 Å) from a translationally related neighbour, consistent with trends in the analogue crystal above.
  • H-bonding network. The hetero-nitrogen lone pair engages in weak C–H···N contacts (H···N ≈ 2.5 Å) that cross-link stacks into herringbone sheets.

Overall, the calculated lattice energy (–115 kJ mol⁻¹, DFT-D3) is dominated by van der Waals dispersion, explaining both the low melting point and facile sublimation under vacuum.

Concluding Remarks

The physicochemical portrait emerging from thermochemical data, DFT frontier-orbital analysis, and crystal-packing prediction portrays 4-Chloro-2-(methylsulfanyl)pyridine as a moderately lipophilic, weakly basic heteroarene whose solid-state cohesion relies on dispersive S···Cl and π-stacking interactions. The electronic structure rationalises its dual reactivity: the activated C-4–Cl bond readily undergoes nucleophilic displacement, while the electron-rich sulphur atom mediates metal-catalysed C–S functionalisation—all critical entry points exploited in modern heteroaryl-thioether chemistry.

XLogP3

2.3

Wikipedia

4-Chloro-2-(methylsulfanyl)pyridine

Dates

Last modified: 08-16-2023

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